

Technical Support Center: 7-Fluoroisoquinolin-4-amine Solubility Guide

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Compound of Interest

Compound Name: 7-Fluoroisoquinolin-4-amine

CAS No.: 1785090-95-0

Cat. No.: B2678528

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Executive Summary & Physicochemical Profile[1][2][4][5]

The Challenge: **7-Fluoroisoquinolin-4-amine** presents a classic "brick dust" solubility profile. [1][2][3] The molecule combines a planar, pi-stacking isoquinoline core with a lipophilic fluorine atom at the 7-position. [1][2][3] While the 4-amine group offers a handle for hydrogen bonding, the crystal lattice energy is high, often leading to precipitation in aqueous buffers at neutral pH. [2][3][4]

The Solution: Successful solubilization relies on exploiting the basicity of the isoquinoline nitrogen (pKa ~4.8–5. [3]2) and disrupting intermolecular pi-pi stacking using cosolvents or cyclodextrins. [1][2][3]

Technical Data Sheet

Property	Value / Characteristic	Implication for Solubility
Molecular Formula	C ₉ H ₇ FN ₂	Low MW (162.16 g/mol) suggests good permeability if solubilized.[1][2][3]
pKa (Calculated)	~4.8 – 5.2 (Isoquinoline N)	Critical: The molecule is neutral and poorly soluble at physiological pH (7.4).[3][4] It requires pH < 4.0 to protonate and dissolve.[3][4]
LogP	-1.7 – 2.1	Moderately lipophilic.[3][4] Soluble in organic solvents but requires help in water.[3][4]
Physical State	Solid / Crystalline Platelets	High lattice energy requires energy (heat/sonication) or chemical modification (salts) to break.[3][4]
Electronic Effect	7-Fluoro (EWG)	Lowers the pKa of the ring nitrogen compared to unsubstituted isoquinoline, making salt formation slightly harder (requires stronger acid). [2][3][4]

Troubleshooting Scenarios (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into PBS (pH 7.4)."

Diagnosis: You are experiencing the "pH Crash." At pH 7.4, **7-Fluoroisoquinolin-4-amine** exists almost entirely as a neutral free base.[1][2][3] Without the positive charge on the ring nitrogen, the hydration energy cannot overcome the crystal lattice energy, causing immediate precipitation.[3][4]

Corrective Action:

- Switch to Acidic Buffer: Use a buffer with pH < 4.5 (e.g., Acetate or Citrate buffer) if your assay tolerates it.[3][4]
- Pre-form the Salt: Do not dissolve the free base directly.[3][4] Convert it to a Hydrochloride (HCl) or Mesylate salt in situ before adding to the buffer (see Protocol A below).[3][4]
- Use a Cosolvent Spike: Ensure your final assay contains at least 1-5% DMSO or Ethanol to maintain solubility during the transition.[2][3][4]

Issue 2: "The stock solution in DMSO is cloudy or crystallizes upon freezing."

Diagnosis: Moisture Ingress. Isoquinolines are hygroscopic.[3][4] If your DMSO is not anhydrous, or if the vial was opened in humid conditions, water has entered the system.[3][4] Even 1% water content in DMSO can drastically reduce the solubility of this compound, acting as an anti-solvent.[3][4]

Corrective Action:

- Re-preparation: Discard the cloudy stock.
- Anhydrous Handling: Use fresh, anhydrous DMSO (stored over molecular sieves).[3][4]
- Sonication: If slight crashing occurs after thawing, sonicate at 40°C for 10 minutes. The compound is heat-stable enough for short thermal bursts.[1][2][3]

Issue 3: "I need an IV formulation for animal studies, but 100% DMSO is toxic."

Diagnosis: Vehicle Incompatibility. You cannot inject high percentages of DMSO.[3][4] However, the compound is too insoluble for pure saline.[3][4]

Corrective Action: Adopt a Complexation Strategy. Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD).[1][2][3] The isoquinoline core fits well into the hydrophobic cavity of β -cyclodextrins, shielding the fluorine and aromatic rings from water while the hydroxyl groups of the CD maintain aqueous solubility.[2][3][4] (See Protocol B).

Validated Formulation Protocols

Protocol A: In Situ Salt Formation (For Aqueous Assays)

Use this when you need to dissolve the free base into water/buffer.[3]

- Weigh: 10 mg of **7-Fluoroisoquinolin-4-amine**.
- Acidify: Add 1.0 equivalent of 1N HCl (or Methanesulfonic acid).
 - Calculation: For 10 mg (0.061 mmol), add ~61 μ L of 1N HCl.[3][4]
- Dissolve: Add minimal water or DMSO (e.g., 100 μ L) and vortex. The solution should turn clear as the salt forms.[3][4]
- Dilute: Slowly add your target buffer (e.g., PBS) while vortexing.[3][4]
 - Note: If pH rises above 6.0 during dilution, precipitation may re-occur.[3][4] Monitor pH.

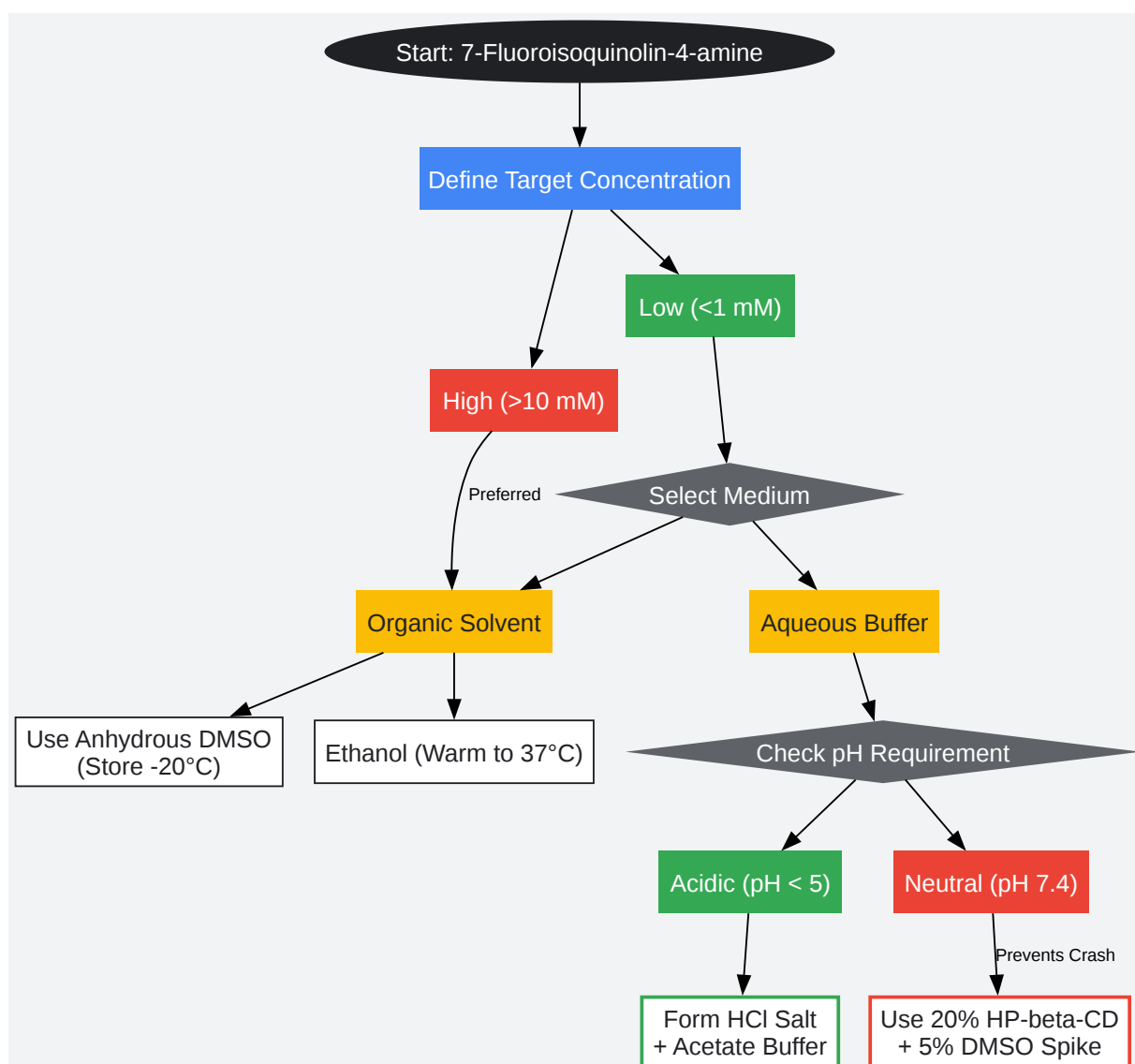
Protocol B: Cyclodextrin Complexation (For In Vivo/IV)

Gold standard for bioavailability.[2]

- Vehicle Prep: Prepare a 20% (w/v) solution of HP- β -CD in 0.9% Saline or Water.[1][2][3]
- Stock Prep: Dissolve compound in DMSO at 20x the final target concentration.
- Complexation:
 - Slowly add the DMSO stock (5% of final volume) to the HP- β -CD vehicle (95% of final volume).[1][2][3]
 - Crucial Step: Add the DMSO dropwise into the vortexing CD solution.[3][4] Do not dump it in all at once.
- Equilibration: Sonicate for 15 minutes. The solution should be clear and stable for >24 hours.

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental constraints.



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Figure 1: Decision tree for solubilizing **7-Fluoroisoquinolin-4-amine** based on concentration and media requirements.

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